Phosphorothioate

Descripción general

Descripción

Phosphorothioate is a type of chemical compound that contains a sulfur atom in place of an oxygen atom in the phosphate group. This modification confers unique properties to the molecule, making it useful in a variety of scientific research applications.

Mecanismo De Acción

The mechanism of action of phosphorothioate depends on the specific application. In DNA sequencing, the sulfur atom in the phosphate group of the nucleotide protects the DNA from exonucleases by forming a stable sulfur-oxygen bond with the enzyme. In gene editing, the phosphorothioate-modified oligonucleotide binds to the complementary DNA strand and induces a site-specific mutation by interfering with the normal DNA replication process. In RNA interference, the phosphorothioate-modified siRNA binds to the complementary mRNA and induces its degradation by the RNA-induced silencing complex.

Efectos Bioquímicos Y Fisiológicos

Phosphorothioate has been shown to have a variety of biochemical and physiological effects, including altered protein binding, altered gene expression, and altered immune response. The sulfur atom in the phosphate group of the nucleotide can alter the charge and shape of the molecule, affecting its interaction with proteins and other molecules. Phosphorothioate-modified oligonucleotides have been shown to alter gene expression by inducing site-specific mutations or interfering with the normal DNA replication process. Phosphorothioate-modified siRNAs have been shown to alter the immune response by inducing the degradation of specific mRNAs.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Phosphorothioate has several advantages for use in lab experiments, including increased stability, improved specificity, and increased resistance to nuclease degradation. However, there are also several limitations to its use, including increased cost, decreased efficiency, and potential off-target effects.

Direcciones Futuras

There are several future directions for research on phosphorothioate, including the development of new synthesis methods, the optimization of existing methods, and the exploration of new applications. One potential application is the use of phosphorothioate-modified oligonucleotides for the treatment of genetic diseases, such as cystic fibrosis and Huntington's disease. Another potential application is the use of phosphorothioate-modified siRNAs for the treatment of viral infections, such as HIV and hepatitis C.

Conclusion:

Phosphorothioate is a versatile chemical compound that has a variety of scientific research applications. Its unique properties, including increased stability and resistance to nuclease degradation, make it useful for a variety of experiments. However, there are also limitations to its use, including increased cost and potential off-target effects. Future research on phosphorothioate will likely focus on the development of new synthesis methods and the exploration of new applications, such as the treatment of genetic diseases and viral infections.

Aplicaciones Científicas De Investigación

Phosphorothioate has been used in a variety of scientific research applications, including DNA sequencing, gene editing, and RNA interference. In DNA sequencing, phosphorothioate-modified nucleotides are used to protect the DNA from degradation by exonucleases, allowing for more accurate sequencing. In gene editing, phosphorothioate-modified oligonucleotides are used to induce site-specific mutations in the DNA. In RNA interference, phosphorothioate-modified siRNAs are used to silence specific genes.

Propiedades

Número CAS |

15181-41-6 |

|---|---|

Nombre del producto |

Phosphorothioate |

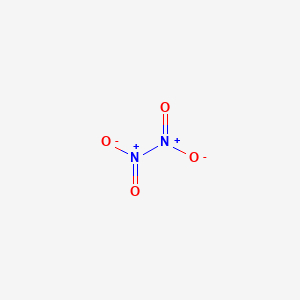

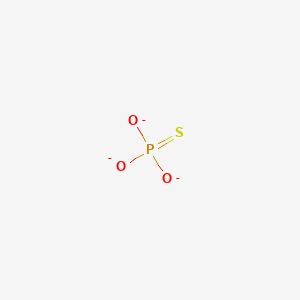

Fórmula molecular |

O3PS-3 |

Peso molecular |

111.04 g/mol |

Nombre IUPAC |

thiophosphate |

InChI |

InChI=1S/H3O3PS/c1-4(2,3)5/h(H3,1,2,3,5)/p-3 |

Clave InChI |

RYYWUUFWQRZTIU-UHFFFAOYSA-K |

SMILES |

[O-]P(=S)([O-])[O-] |

SMILES canónico |

[O-]P(=S)([O-])[O-] |

Otros números CAS |

15181-41-6 |

Sinónimos |

diethyl thiophosphate sodium thiophosphate thiophosphate thiophosphoric acid thiophosphoric acid, trisodium salt |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Methoxycarbonyl)oxy]benzoic acid](/img/structure/B77649.png)